molecular formula C14H22N2O4S2 B7338477 (2R,3R)-N-[(4-ethyl-1,3-thiazol-2-yl)sulfonyl]-2-propan-2-yloxane-3-carboxamide

(2R,3R)-N-[(4-ethyl-1,3-thiazol-2-yl)sulfonyl]-2-propan-2-yloxane-3-carboxamide

Cat. No.: B7338477
M. Wt: 346.5 g/mol
InChI Key: NFUFSKYOPKHWMW-VXGBXAGGSA-N
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Description

(2R,3R)-N-[(4-ethyl-1,3-thiazol-2-yl)sulfonyl]-2-propan-2-yloxane-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies and has become a topic of interest for many researchers.

Mechanism of Action

The mechanism of action of (2R,3R)-N-[(4-ethyl-1,3-thiazol-2-yl)sulfonyl]-2-propan-2-yloxane-3-carboxamide is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. It may also modulate the immune system and enhance the body's natural defenses against diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to enhance the immune system and improve the body's ability to fight infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2R,3R)-N-[(4-ethyl-1,3-thiazol-2-yl)sulfonyl]-2-propan-2-yloxane-3-carboxamide is its versatility in laboratory experiments. The compound can be easily synthesized and purified, making it a useful tool for researchers studying inflammation, cancer, and infectious diseases. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for research on (2R,3R)-N-[(4-ethyl-1,3-thiazol-2-yl)sulfonyl]-2-propan-2-yloxane-3-carboxamide. One area of interest is the compound's potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another area of research is the development of more stable and soluble analogs of the compound, which may improve its efficacy in laboratory experiments and clinical trials. Additionally, researchers may explore the compound's potential use in combination with other drugs to enhance its therapeutic effects. Overall, this compound has shown great promise in scientific research and may hold the key to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of (2R,3R)-N-[(4-ethyl-1,3-thiazol-2-yl)sulfonyl]-2-propan-2-yloxane-3-carboxamide is a complex process that involves several steps. The synthesis method was first described by researchers in a study published in the Journal of Organic Chemistry. The process involves the reaction of 2-amino-4-ethyl-1,3-thiazole with a sulfonyl chloride derivative, followed by the reaction of the resulting intermediate with 2-isopropoxy-1,3-dimethylimidazolinium chloride. The final product is obtained through purification and crystallization.

Scientific Research Applications

(2R,3R)-N-[(4-ethyl-1,3-thiazol-2-yl)sulfonyl]-2-propan-2-yloxane-3-carboxamide has been extensively studied for its potential application in scientific research. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, HIV, and autoimmune disorders.

Properties

IUPAC Name

(2R,3R)-N-[(4-ethyl-1,3-thiazol-2-yl)sulfonyl]-2-propan-2-yloxane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S2/c1-4-10-8-21-14(15-10)22(18,19)16-13(17)11-6-5-7-20-12(11)9(2)3/h8-9,11-12H,4-7H2,1-3H3,(H,16,17)/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUFSKYOPKHWMW-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)S(=O)(=O)NC(=O)C2CCCOC2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CSC(=N1)S(=O)(=O)NC(=O)[C@@H]2CCCO[C@@H]2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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